2-(3-Aminooxolan-3-yl)acetic acid
Description
2-(3-Aminooxolan-3-yl)acetic acid is a cyclic ether derivative featuring a tetrahydrofuran (oxolane) ring substituted with an amino group (-NH₂) at the 3-position and an acetic acid moiety (-CH₂COOH) at the same carbon (Figure 1). Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol (calculated from the formula). The compound’s structure is defined by the IUPAC name this compound and is represented by the SMILES string C1COCC1(CC(=O)O)N .
This compound is often studied in its hydrochloride salt form (CID 64664091), which is listed as discontinued in commercial catalogs, suggesting prior interest in pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-(3-aminooxolan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(3-5(8)9)1-2-10-4-6/h1-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYRALLYAPWPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminooxolan-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of oxirane with glycine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the oxirane ring opening to form the oxolane ring structure.
Another method involves the use of amino alcohols, which are reacted with chloroacetic acid under basic conditions. This reaction leads to the formation of the desired compound through nucleophilic substitution and subsequent ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminooxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
2-(3-Aminooxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 2-(3-Aminooxolan-3-yl)acetic acid exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-(3-aminooxolan-3-yl)acetic acid and related compounds:
Structural and Functional Differences
- Amino vs. Ether/Oxy Groups: The amino group in this compound distinguishes it from 2-(oxolan-3-yloxy)acetic acid, which has an ether linkage.
- Cyclic vs. Aromatic Systems : Unlike the oxolane-based compounds, 2-(3-bromo-4-methoxyphenyl)acetic acid features a brominated aromatic ring, enabling π-π stacking and electrophilic substitution reactions critical in medicinal chemistry .
- Ester vs. Acid Derivatives: Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate introduces an ethyl ester group, increasing lipophilicity (higher LogP) compared to the parent carboxylic acid, which may improve membrane permeability .
Physicochemical Properties
- Solubility: The carboxylic acid group in this compound enhances aqueous solubility, whereas ester derivatives (e.g., ethyl ester) are more lipid-soluble .
- Reactivity : The acetyloxy and dioxo groups in 2-(3-acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid make it prone to hydrolysis, forming reactive intermediates for crosslinking or polymerization .
Biological Activity
2-(3-Aminooxolan-3-yl)acetic acid, also known as this compound hydrochloride, is a compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Information
- Molecular Formula : CHNO
- SMILES : C1COCC1(CC(=O)O)N
- InChI : InChI=1S/C6H11NO3/c7-6(3-5(8)9)1-2-10-4-6/h1-4,7H2,(H,8,9)
Target of Action
The compound primarily interacts with various enzymes and receptors, similar to other triazole compounds. It is hypothesized to exhibit versatile biological activities through these interactions.
Mode of Action
The compound may bind within biological systems, influencing enzymatic activities and cellular pathways. This binding can lead to modulation of key processes such as apoptosis and cell proliferation.
Result of Action
Research indicates that this compound may exhibit a range of biological activities, including antimicrobial and potential anticancer effects.
Cellular Effects
The compound has shown significant effects on cellular signaling pathways. For instance:
- Apoptosis : Induces cell death in cancer cells while promoting the survival of healthy cells.
- Gene Expression : Affects transcription factors leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, the compound inhibits specific enzymes (e.g., kinases and proteases), which are critical for cell signaling. This inhibition can prevent normal cellular functions and alter metabolic pathways.
Dosage Effects in Animal Models
Animal studies have demonstrated that the effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects like reduced inflammation and tissue repair.
- High Doses : Toxicity leading to liver damage and oxidative stress.
These findings highlight the importance of dosage regulation for therapeutic applications.
Metabolic Pathways
The compound is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in various metabolites that may have distinct biological activities. It also influences metabolic flux by altering key enzymes involved in glycolysis and the citric acid cycle.
Transport and Distribution
This compound is taken up by cells via specific transporters and binds to proteins that facilitate its distribution throughout cellular compartments. Its localization affects its biological activity, with higher concentrations in certain areas leading to more pronounced effects.
Subcellular Localization
The compound accumulates in the nucleus and mitochondria:
- Nucleus : Interacts with DNA and regulatory proteins to influence gene expression.
- Mitochondria : Affects energy production and apoptosis processes.
Research Applications
The potential applications of this compound span various fields:
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing complex heterocyclic compounds. |
| Biology | Investigated for antimicrobial properties against various pathogens. |
| Medicine | Explored for anticancer and anti-inflammatory therapeutic applications. |
| Industry | Utilized in developing new materials with specific electronic properties. |
Case Studies
- Antimicrobial Activity : A study investigating acetic acid’s antibacterial properties found it effective against biofilm-producing pathogens, suggesting similar potential for this compound due to structural similarities .
- Cancer Research : Research on triazole compounds has indicated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction, supporting further studies on this compound's anticancer potential .
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for confirming the molecular structure of 2-(3-Aminooxolan-3-yl)acetic acid?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the oxolane ring (δ 3.5–4.0 ppm for oxolane protons) and the acetic acid moiety (δ 2.4–2.6 ppm for methylene protons adjacent to the carbonyl) .
- Infrared Spectroscopy (IR) : Identify characteristic stretches for the carboxylic acid (1700–1720 cm) and amine groups (3300–3500 cm).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the crystalline hydrochloride salt form .
Q. What synthetic routes are optimized for producing this compound hydrochloride?
- Answer :
- Step 1 : Cyclization of 3-aminodiol precursors with chloroacetic acid derivatives under basic conditions (e.g., KCO) to form the oxolane ring.
- Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol, yielding >95% purity after recrystallization .
- Optimization : Adjust reaction temperature (60–80°C) and catalyst (e.g., DMAP) to improve yields (reported up to 78%) .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS) compared to the free base, making it suitable for in vitro studies. Quantify solubility via HPLC or nephelometry under physiological pH (7.4) .
- Stability : Assess hydrolytic stability in buffer solutions (e.g., PBS, DMEM) over 24–72 hours using LC-MS to detect degradation products (e.g., free amine or acetic acid) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
- Answer :
- In Vitro ADME :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- In Vivo PK : Administer intravenously/orally to rodent models, collect plasma samples, and calculate parameters (e.g., , ) using non-compartmental analysis .
Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ester derivatives) in standardized assays (e.g., enzyme inhibition, cell viability).
- Example Table :
| Compound | Structural Feature | Key Difference in Bioactivity |
|---|---|---|
| Ethyl ester derivative | Ester group | Higher lipophilicity, reduced solubility |
| Methyl ester derivative | Shorter alkyl chain | Faster metabolic clearance |
- Data Normalization : Control for experimental variables (e.g., cell line, assay pH) to isolate structural effects .
Q. What in silico and in vitro methods predict interactions with biological targets?
- Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (, , ) for target proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Methodological Notes
- Contradictions in Molecular Formula : (C₆H₁₂ClNO₃) and (C₇H₁₄ClNO₃) suggest possible discrepancies. Resolve via high-resolution mass spectrometry (HRMS) or elemental analysis .
- Handling Hydrochloride Salt : Store at 4°C in desiccated conditions to prevent deliquescence. Confirm salt stability via thermogravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
